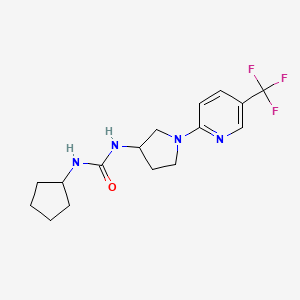

1-环戊基-3-(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

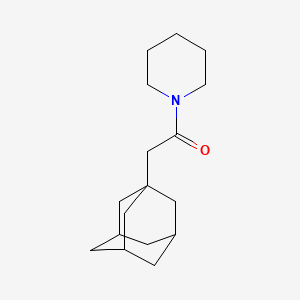

The compound "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is a urea derivative that is part of a broader class of compounds characterized by the presence of a urea functional group and various substituents that can influence their chemical behavior and interactions. Urea derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of urea derivatives often involves substitution reactions, as seen in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was synthesized via two-step substitution (nucleophilic, electrophilic) followed by one-step oxidation . Although the specific synthesis of "1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The presence of substituents like pyridinyl groups can lead to conformational isomerism, as observed in pyrid-2-yl ureas, which exhibit equilibria between (E,Z) and (Z,Z) forms . Computational methods like DFT can also be used to optimize the structure and compare it with experimental data .

Chemical Reactions Analysis

Urea derivatives can participate in multiple hydrogen bonding interactions due to the presence of amide NH protons and carbonyl groups. These interactions are crucial for the recognition and complexation of other molecules, such as cytosine or thiourea . The substituents on the urea moiety can significantly affect these interactions, with electron-withdrawing groups enhancing the binding constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the presence of a positively charged substituent can facilitate the formation of a preferred conformational isomer . The intramolecular hydrogen bonding within the urea derivatives can lead to stable conformations and influence the compound's solubility and reactivity . The cyclohexyl and cycloalkyl substituents can affect the polarity and lipophilicity of the molecules, potentially leading to different pharmacokinetic properties .

科学研究应用

构象研究和结合相互作用

一个研究领域涉及研究取代基对吡啶-2-基脲对分子内氢键和与胞嘧啶络合的影响。此类研究提供了深入的见解,了解像三氟甲基基团这样的吸电子取代基如何影响分子构象和结合亲和力,有助于我们了解在药物设计和生物分子识别中至关重要的分子相互作用 (Chien 等,2004)。

寡聚和巨环脲的形成

对吡啶基脲在各种条件下转化的研究导致了环状三聚体和四聚体的形成。这些发现对于开发合成复杂分子结构的新方法至关重要,这可能有利于创造新型材料或生物活性化合物 (Gube 等,2012)。

立体选择性合成

与强效激酶抑制剂相关的代谢物的立体选择性合成是另一个应用。这涉及合成具有特定立体化学的复杂分子,证明了该化合物在促进具有高特异性和功效的靶向治疗开发中的作用 (Chen 等,2010)。

络合诱导的杂环脲解折叠

对杂环脲的研究表明,它们如何在特定条件下解折叠形成多氢键复合物。这项研究提供了有关分子动态行为的宝贵信息,这对于理解分子自组装过程的基本原理至关重要 (Corbin 等,2001)。

对映选择性合成

通过偶氮甲叉丙内酯环加成反应对映选择性合成复杂产物是另一个应用。这种方法对于产生手性分子非常重要,手性分子在药物研究和开发中非常重要,用于创造具有更高疗效和更少副作用的药物 (Narayan 等,2014)。

未来方向

The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

属性

IUPAC Name |

1-cyclopentyl-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O/c17-16(18,19)11-5-6-14(20-9-11)23-8-7-13(10-23)22-15(24)21-12-3-1-2-4-12/h5-6,9,12-13H,1-4,7-8,10H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYVUOHOQOAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)

![(2E)-3-{2-[acetyl(phenyl)amino]-1,3-thiazol-4-yl}acrylic acid](/img/structure/B2505160.png)

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)